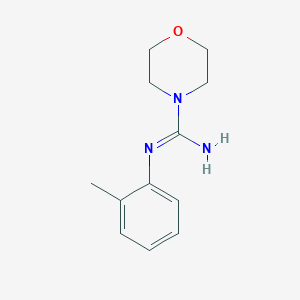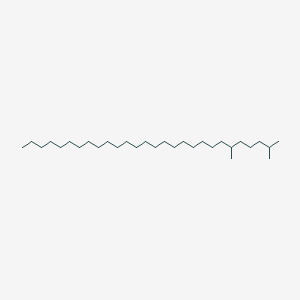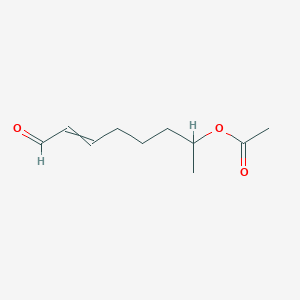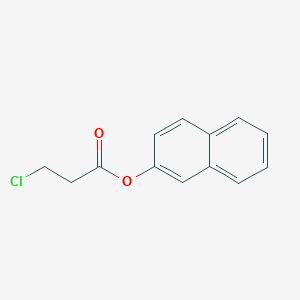
4-Morpholinecarboximidamide, N-(2-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholinecarboximidamide, N-(2-methylphenyl)- is a chemical compound with the molecular formula C12H17N3O It is known for its unique structure, which includes a morpholine ring and a carboximidamide group attached to a 2-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinecarboximidamide, N-(2-methylphenyl)- typically involves the reaction of morpholine with 2-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-Morpholinecarboximidamide, N-(2-methylphenyl)- may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
4-Morpholinecarboximidamide, N-(2-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the carboximidamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Morpholinecarboximidamide, N-(2-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Morpholinecarboximidamide, N-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
4-Morpholinecarboximidamide, N-(2-methylphenyl)- can be compared with other similar compounds to highlight its uniqueness:
Morpholinecarboximidamide derivatives: These compounds share the morpholine ring and carboximidamide group but differ in the substituents attached to the phenyl ring.
Phenylcarboximidamide derivatives: These compounds have a carboximidamide group attached to a phenyl ring but lack the morpholine ring.
The unique combination of the morpholine ring and the 2-methylphenyl group in 4-Morpholinecarboximidamide, N-(2-methylphenyl)- contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
105622-27-3 |
|---|---|
Fórmula molecular |
C12H17N3O |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
N'-(2-methylphenyl)morpholine-4-carboximidamide |
InChI |
InChI=1S/C12H17N3O/c1-10-4-2-3-5-11(10)14-12(13)15-6-8-16-9-7-15/h2-5H,6-9H2,1H3,(H2,13,14) |
Clave InChI |
WBQUTNXMTAZGTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N=C(N)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methylidene-6-oxabicyclo[3.1.0]hexane](/img/structure/B14334284.png)


![5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene-](/img/structure/B14334296.png)







![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)
![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)
